
(2-Bromoethyl)(ethyl)methylamine hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Bromoethyl)(ethyl)methylamine hydrobromide: is a chemical compound with the molecular formula C5H12Br2N. It is commonly used in organic synthesis and various chemical reactions due to its unique properties. The compound is a white crystalline solid with a melting point of 170-173°C .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromoethyl)(ethyl)methylamine hydrobromide typically involves the reaction of (2-Bromoethyl)amine with ethylamine and methylamine under controlled conditions. The reaction is carried out in the presence of a hydrobromic acid catalyst to facilitate the formation of the hydrobromide salt .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves the use of large reactors and precise temperature control to maintain the desired reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions: (2-Bromoethyl)(ethyl)methylamine hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as hydroxide ions or amines, to form different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized products.
Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide, potassium hydroxide, and various amines.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed:
Substitution Reactions: Products include substituted amines and alcohols.
Oxidation Reactions: Products include oxides and other oxidized derivatives.
Reduction Reactions: Products include primary and secondary amines.
Aplicaciones Científicas De Investigación
Chemistry: (2-Bromoethyl)(ethyl)methylamine hydrobromide is used as a building block in organic synthesis. It is employed in the preparation of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: The compound is used in biochemical research to study the effects of alkylating agents on biological systems. It is also used in the synthesis of biologically active molecules .
Medicine: In medicinal chemistry, this compound is used in the development of new drugs and therapeutic agents. It serves as a precursor for the synthesis of compounds with potential pharmacological activities .
Industry: The compound is used in the production of specialty chemicals and intermediates for various industrial applications. It is also used in the manufacture of polymers and resins .
Mecanismo De Acción
The mechanism of action of (2-Bromoethyl)(ethyl)methylamine hydrobromide involves its ability to act as an alkylating agent. The compound can transfer its alkyl group to nucleophilic sites on target molecules, leading to the formation of covalent bonds. This alkylation process can modify the structure and function of the target molecules, affecting their biological activity .
Comparación Con Compuestos Similares
2-Bromoethylamine hydrobromide: Similar in structure but lacks the ethyl and methyl groups.
2-Chloroethylamine hydrochloride: Similar in structure but contains a chlorine atom instead of a bromine atom.
3-Bromopropylamine hydrobromide: Similar in structure but has a longer carbon chain.
Uniqueness: (2-Bromoethyl)(ethyl)methylamine hydrobromide is unique due to its specific combination of ethyl, methyl, and bromoethyl groups. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various chemical and industrial applications .
Propiedades
Fórmula molecular |
C5H13Br2N |
|---|---|
Peso molecular |
246.97 g/mol |
Nombre IUPAC |
2-bromo-N-ethyl-N-methylethanamine;hydrobromide |
InChI |
InChI=1S/C5H12BrN.BrH/c1-3-7(2)5-4-6;/h3-5H2,1-2H3;1H |
Clave InChI |
DLDGDJPMLWXUGD-UHFFFAOYSA-N |
SMILES canónico |
CCN(C)CCBr.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



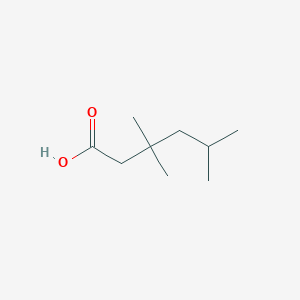
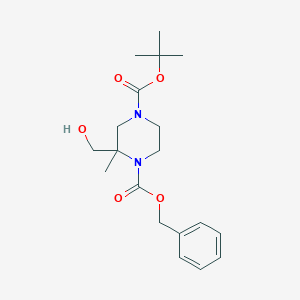
![(4aR,7aS)-octahydro-1H-cyclopenta[b]pyrazine dihydrochloride](/img/structure/B13499813.png)
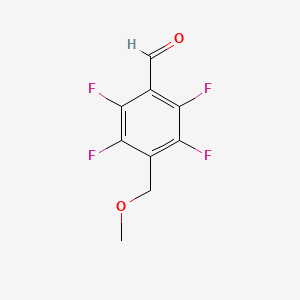

![2-{[(Benzyloxy)carbonyl]amino}-3-(2,4-difluorophenyl)propanoic acid](/img/structure/B13499820.png)
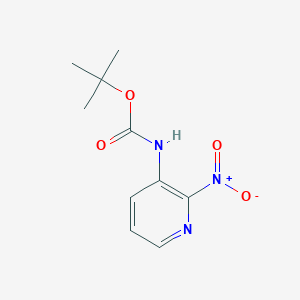

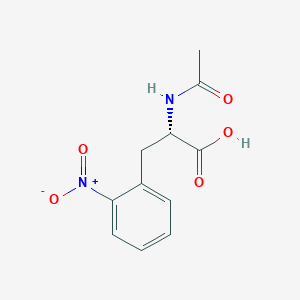
![3-(3-(Dimethylcarbamoyl)imidazo[1,5-a]pyridin-1-yl)benzenesulfonyl fluoride](/img/structure/B13499854.png)


![1-{5-Bromo-2-[(pyridin-2-yl)methoxy]phenyl}methanamine dihydrochloride](/img/structure/B13499863.png)
